molecular formula C15H15N3O2 B14233929 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate CAS No. 819053-27-5

2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate

Cat. No.: B14233929
CAS No.: 819053-27-5
M. Wt: 269.30 g/mol
InChI Key: XRFLKUPCYYMFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is a compound that features a carbazole moiety linked to an ethyl hydrazinecarboxylate group. Carbazole derivatives are known for their applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate typically involves the reaction of 9H-carbazole with ethyl hydrazinecarboxylate under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process would include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinecarboxylate group.

    Substitution: The carbazole moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the carbazole ring.

Scientific Research Applications

2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of materials for organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, influencing biological processes. The hydrazinecarboxylate group may also play a role in the compound’s activity by modifying its chemical properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Carbazol-9-yl)ethyl acrylate: Known for its use in organic electronics and as a conducting polymer.

    9H-Carbazole-9-ethanol: Utilized in the synthesis of other carbazole derivatives.

    (2-(9H-Carbazol-9-yl)ethyl)phosphonic acid: Used in the fabrication of electronic devices.

Uniqueness

2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is unique due to its combination of the carbazole moiety and the hydrazinecarboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

819053-27-5

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-carbazol-9-ylethyl N-aminocarbamate

InChI

InChI=1S/C15H15N3O2/c16-17-15(19)20-10-9-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19)

InChI Key

XRFLKUPCYYMFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.